3-Chloro-6-methylpyrazine-2-carbaldehyde
Description
3-Chloro-6-methylpyrazine-2-carbaldehyde is a heteroaromatic compound featuring a pyrazine ring substituted with a chlorine atom at position 3, a methyl group at position 6, and an aldehyde functional group at position 2. Its molecular formula is C₆H₅ClN₂O, with a molecular weight of 156.57 g/mol. The aldehyde group confers electrophilic reactivity, enabling condensation reactions (e.g., hydrazone formation), while the chlorine atom facilitates nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
3-chloro-6-methylpyrazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-8-6(7)5(3-10)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULINERRSSYTPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Adapting the method from CN109369545B, hydroxyl groups at position 3 can be replaced with chlorine using thionyl chloride (SOCl₂) in dimethylbenzene/DMF.
Procedure :
-
React 3-hydroxy-6-methylpyrazine-2-carboxylic acid (1.0 eq) with SOCl₂ (1.1 eq) in dimethylbenzene at 80°C for 6 hours.
-
Post-reaction, cool to 50°C, remove solvent under reduced pressure, and recrystallize in water to isolate 3-chloro-6-methylpyrazine-2-carboxylic acid (yield: 63%, purity: 98%).
Critical Parameters :
Trichloroisocyanuric Acid for Directed Chlorination
CN101906068A demonstrates chloro installation via trichloroisocyanuric acid (TCCA) in halocarbon solvents. For pyrazines, this method may require a directing group (e.g., amide) to achieve position 3 selectivity.
Procedure :
-
React 6-methylpyrazine-2-carboxamide (1.0 eq) with TCCA (1.08 eq) in chloroform at 60°C for 3 hours.
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Extract with saturated sodium carbonate, dry, and concentrate to obtain 3-chloro-6-methylpyrazine-2-carboxamide (hypothetical yield: ~70%).
Oxidation Techniques for Aldehyde Synthesis
TEMPO-Catalyzed Oxidation of Hydroxymethyl Precursors
Inspired by CN101906068A, oxidation of 2-(hydroxymethyl)-3-chloro-6-methylpyrazine using NaOCl/TEMPO yields the aldehyde.
Procedure :
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Dissolve 2-(hydroxymethyl)-3-chloro-6-methylpyrazine (1.0 eq) in dichloromethane.
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Add TEMPO (0.5–1.5 mol%) and NaOCl (1.5 eq) at 10–25°C for 30–60 minutes.
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Extract, wash with brine, and distill to isolate 3-chloro-6-methylpyrazine-2-carbaldehyde (hypothetical yield: 85%).
Optimization Insights :
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Catalyst Loading : >1.0 mol% TEMPO risks over-oxidation to carboxylic acid.
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Temperature : Sub-ambient conditions suppress side reactions.
Hydrogenation-Reduction of Carboxylic Acid Derivatives
Patent CN109369545B employs catalytic hydrogenation to reduce chloro-substituted pyrazine carboxylic acids. Adapting this for aldehyde synthesis:
Procedure :
-
Reduce 3-chloro-6-methylpyrazine-2-carboxylic acid (1.0 eq) using Pd/C (10 wt%) in methanol under H₂ (2.0 MPa) at 60°C for 12 hours.
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Filter and concentrate to yield 2-(hydroxymethyl)-3-chloro-6-methylpyrazine, followed by oxidation to the aldehyde.
Challenges :
-
Selectivity : Hydrogenation may reduce the chloro group if Pd/C activity is too high.
Methyl Group Installation at Position 6
Condensation Reactions with Methylglyoxal
CN109369545B synthesizes methyl-substituted pyrazines via condensation of methylglyoxal with 2-amino malonamide. Adjusting stoichiometry could position the methyl group at C6.
Procedure :
Friedel-Crafts Alkylation
While underexplored in pyrazines, Lewis acid-catalyzed alkylation (e.g., AlCl₃) could introduce methyl groups at electron-rich positions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylpyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 3-Chloro-6-methylpyrazine-2-carboxylic acid.
Reduction: 3-Chloro-6-methylpyrazine-2-methanol.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-methylpyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyrazine-2-carbaldehyde depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde and chloro groups, which can participate in various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity : Methylation at position 6 increases logP compared to 3-Chloropyrazine-2-carbaldehyde, enhancing membrane permeability in biological systems .
- Solubility : The methyl group slightly reduces aqueous solubility, whereas dichloro analogs (e.g., 3,6-Dichloropyrazine-2-carbaldehyde) face greater solubility challenges due to increased molecular weight and halogen content .
Biological Activity
3-Chloro-6-methylpyrazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6ClN2O
- Molecular Weight : 172.58 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has shown various biological activities, particularly in antimicrobial and anticancer applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of chlorinated pyrazines exhibit significant antimicrobial properties. Specifically, this compound has been tested against various pathogens:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 25.60 µM |
| M. kansasii | 26.98 µM |
| M. avium | 26.98 µM |
These findings suggest that the compound can inhibit the growth of mycobacterial strains effectively, comparable to established antibiotics like rifampicin .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, studies have suggested that its bioactivity may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for pathogen survival.
- Disruption of Membrane Integrity : Chlorinated compounds often disrupt microbial membranes, leading to cell lysis.
Case Studies
-
Antimicrobial Efficacy Against Mycobacteria :
A study demonstrated the efficacy of this compound against various strains of mycobacteria. The compound exhibited a broad spectrum of activity, with MIC values indicating potent inhibition compared to other tested compounds . -
Cytotoxicity in Cancer Cell Lines :
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, particularly renal cell carcinoma models. Treatment with varying concentrations resulted in reduced cell viability and alterations in gene expression related to apoptosis and cell cycle regulation .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
- Use anhydrous conditions to prevent hydrolysis of POCl₃.
How should researchers characterize this compound using spectroscopic and crystallographic methods?
Basic Research Question
Spectroscopic Analysis :
- NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm (¹H NMR), while the chlorine and methyl groups influence splitting patterns in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 171.032 for C₆H₅ClN₂O) and fragmentation pathways .
Q. Crystallography :
- Single-crystal X-ray diffraction (employing SHELX programs) is critical for resolving ambiguities in regiochemistry. The chloro and aldehyde groups exhibit distinct bond angles and torsional strain, which SHELXL refines with high precision .
What mechanistic insights exist for nucleophilic substitution reactions involving the aldehyde and chloro groups?
Advanced Research Question
- Aldehyde Reactivity : The electron-withdrawing aldehyde group activates the pyrazine ring for nucleophilic attack. For example, hydrazine derivatives can form Schiff bases, but steric effects from the methyl group may slow kinetics .
- Chlorine Substitution : The chloro group undergoes SNAr reactions with amines or alkoxides. Computational studies suggest that the methyl group ortho to chlorine increases activation energy by ~5 kcal/mol due to steric hindrance .
Contradictions : Some studies report unexpected regioselectivity in substitution reactions, possibly due to solvent polarity or counterion effects .
How can computational chemistry predict the reactivity and electronic properties of this compound?
Advanced Research Question
- DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. The LUMO is often localized on the pyrazine ring, while the HOMO resides on the aldehyde group .
- Solvent Effects : PCM models reveal that polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions by 10–15% compared to non-polar solvents .
Validation : Compare computed IR spectra with experimental data to assess accuracy, particularly for C=O and C-Cl stretches .
How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Advanced Research Question
- Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., aldehyde protons varying by δ 0.3 ppm across studies) may arise from solvent deuteration levels or residual water. Use internal standards (e.g., TMS) and controlled drying protocols .
- Crystallographic Validation : When NMR is inconclusive, X-ray structures can unambiguously assign substituent positions. For example, SHELXD-assisted phase determination resolves ambiguities in tautomeric forms .
What are the applications of this compound in synthesizing bioactive molecules?
Advanced Research Question
- Antibacterial Agents : The compound serves as a precursor for triazole derivatives, where the aldehyde undergoes condensation with hydrazides to form Schiff bases. These derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .
- Anticancer Scaffolds : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups to the pyrazine core, yielding molecules with IC₅₀ < 10 µM in HeLa cells .
Methodological Note : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts from halogenated starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
